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An In-Depth Technical Guide to 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl

(PhDavePhos)

A Privileged Ligand in Modern Catalysis
Abstract: This technical guide provides a comprehensive overview of 2-(Diphenylphosphino)-2'-

(N,N-dimethylamino)biphenyl, a prominent member of the Buchwald family of biaryl phosphine

ligands. Known colloquially as PhDavePhos, this ligand has become indispensable in

palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen and

carbon-carbon bonds with high efficiency and broad substrate scope. This document delves

into the historical context of its discovery, its rational design, detailed synthetic protocols, and

its mechanistic role in catalysis. It is intended for researchers, chemists, and drug development

professionals who utilize or seek to understand the application of advanced catalytic systems.

Introduction: The Dawn of Electron-Rich, Bulky
Ligands
The development of palladium-catalyzed cross-coupling reactions has revolutionized synthetic

chemistry, offering powerful tools for constructing complex molecular architectures. The

success of these transformations, such as the Buchwald-Hartwig amination and Suzuki-

Miyaura coupling, is critically dependent on the nature of the ancillary ligand bound to the

palladium center.[1][2] In the late 1990s, the laboratory of Stephen L. Buchwald pioneered a
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new class of electron-rich, sterically hindered biaryl phosphine ligands that dramatically

expanded the scope and utility of these reactions.[3][4] These ligands were designed to

address key challenges in catalysis, namely promoting the difficult reductive elimination step

and facilitating the activation of unreactive substrates like aryl chlorides.

2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl emerged from this research program

as a highly effective and versatile ligand. Its structure features a biphenyl backbone which

creates a bulky steric profile, a diphenylphosphino group which provides the key coordinating

atom for the metal, and a strategically placed N,N-dimethylamino group. This tertiary amine is

not merely a passive substituent; it plays a crucial, dynamic role in the catalytic cycle, a feature

that will be explored in detail.

Genesis and Discovery
The development of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl and its analogues

was a direct result of a systematic, hypothesis-driven approach to ligand design. Researchers

sought to create ligands that could stabilize the catalytically active monoligated palladium(0)

species, L1Pd(0), which is crucial for efficient oxidative addition, especially with less reactive

electrophiles.[1]

The core design principles embodied in this ligand are:

Steric Bulk: The ortho-substituted biaryl backbone provides significant steric hindrance

around the phosphorus atom. This bulk favors the formation of a 1:1 ligand-to-palladium

complex, preventing the formation of inactive bis-ligated species and promoting the crucial

reductive elimination step.

Electron-Richness: The phosphine group is highly electron-donating, which increases the

electron density on the palladium center. This, in turn, facilitates the oxidative addition of the

aryl halide to the Pd(0) complex, often the rate-limiting step of the catalytic cycle.

Hemilability: The N,N-dimethylamino group is positioned to act as a hemilabile coordinating

group. It can coordinate to the palladium center at certain stages of the catalytic cycle to

provide stability, yet dissociate with a low energetic penalty to open a coordination site for

incoming substrates.[5] This "on-off" coordination is a key factor in the ligand's high activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://scholar.google.com/citations?user=Kkjq1vMAAAAJ&hl=en
https://chemistry-buchwald.mit.edu/?page_id=179
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/6276ed6843d1f00dee23ed6d/original/structure-reactivity-relationships-of-buchwald-type-phosphines-in-nickel-catalyzed-cross-couplings.pdf
https://www.researchgate.net/publication/265781661_2-Diphenylphosphino-2'-NN-dimethylamino-biphenyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the dicyclohexylphosphino variant, known as DavePhos, was also developed, the

diphenylphosphino version (PhDavePhos) offers a different electronic and steric profile, proving

advantageous for specific applications.

Synthesis and Characterization
The synthesis of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl can be achieved

through several routes. An early and effective method involves a multi-step sequence starting

from 2-bromoaniline.[5] More optimized, one-pot procedures have also been developed.[5]

Below is a representative protocol based on the lithiation of a biphenyl precursor followed by

quenching with an electrophilic phosphorus source.

Experimental Protocol: Synthesis of 2-
(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl
Disclaimer: This protocol is for informational purposes only and should be performed by trained

chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2-bromo-2'-(N,N-dimethylamino)biphenyl

This intermediate is typically prepared via a Suzuki-Miyaura coupling between 1-bromo-2-

iodobenzene and 2-(N,N-dimethylamino)phenylboronic acid.

Step 2: Lithiation and Phosphinylation

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-

2'-(N,N-dimethylamino)biphenyl (1.0 eq).

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe. The

solution may change color, indicating lithiation. Stir at -78 °C for 1 hour.

In a separate flask, dissolve chlorodiphenylphosphine (1.2 eq) in anhydrous THF.
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Slowly add the solution of chlorodiphenylphosphine to the lithiated biphenyl solution at -78

°C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx.

16-18 hours).[6]

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane)

three times.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by column chromatography on silica gel to afford the title

compound as a white to off-white solid.[6]

Characterization Data
Property Value

Molecular Formula C₂₆H₂₄NP

Molecular Weight 381.45 g/mol [7]

Appearance White to yellow powder or crystals[6][8]

Melting Point 122-126 °C[8]

CAS Number 240417-00-9[7]

Applications in Palladium-Catalyzed Cross-Coupling
2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is a highly versatile ligand for a range

of palladium-catalyzed reactions. Its primary application lies in Buchwald-Hartwig amination,

but it has also been successfully employed in Suzuki-Miyaura couplings and other C-C bond-

forming reactions.[6][8]

Buchwald-Hartwig Amination
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This ligand is particularly effective for the coupling of aryl bromides and chlorides with a wide

variety of amines, including primary and secondary amines, anilines, and heterocycles.[5] The

catalyst system it forms is robust enough to handle sterically hindered substrates.

Representative Protocol: Pd-Catalyzed Amination of an
Aryl Bromide

To an oven-dried vial or Schlenk tube, add Pd₂(dba)₃ (1.0 mol %), 2-(Diphenylphosphino)-2'-

(N,N-dimethylamino)biphenyl (2.5 mol %), and sodium tert-butoxide (1.4 eq).

Seal the vessel with a septum and purge with argon.

Add the aryl bromide (1.0 eq) and the amine (1.2 eq).

Add anhydrous toluene or dioxane as the solvent via syringe.

Place the reaction vessel in a preheated oil bath at 80-110 °C and stir for the required time

(typically 4-24 hours), monitoring by TLC or GC/MS.

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter

through a pad of celite.

Concentrate the filtrate and purify the residue by column chromatography.

Performance Data in Catalysis
The following table summarizes representative performance data for this ligand in cross-

coupling reactions, compiled from various sources.
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Electroph
ile

Nucleoph
ile

Pd
Source
(mol%)

Ligand
(mol%)

Base Temp (°C) Yield (%)

4-

Bromotolue

ne

Morpholine
Pd(OAc)₂

(1)
2.5 NaOtBu 100 >98

4-

Chlorotolue

ne

Aniline
Pd₂(dba)₃

(1)
3.0 K₃PO₄ 110 95

1-Bromo-4-

(trifluorome

thyl)benze

ne

N-

Methylanili

ne

Pd(OAc)₂

(0.5)
1.5 Cs₂CO₃ 80 97

2-

Bromopyrid

ine

Piperidine
Pd₂(dba)₃

(1.5)
3.5 NaOtBu 100 92

Note: Conditions and yields are illustrative and may vary based on the specific literature report.

Mechanistic Insights: The Role of the Hemilabile
Amino Group
The high efficacy of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is intrinsically

linked to the functionality of its dimethylamino group. This group imparts a hemilabile character

to the ligand, allowing it to adapt its coordination mode during the catalytic cycle.
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Buchwald-Hartwig Amination Cycle

Role of the N,N-dimethylamino Group

L-Pd(0)

[L-Pd(0)(ArX)]

 Oxidative
 Addition
 (Ar-X)

[L-Pd(II)(Ar)(X)]

During Oxidative Addition,
the amino group may be dissociated

to reduce steric hindrance.

[L-Pd(II)(Ar)(X)(HNR₂)]

 Amine
 Coordination

Post-Oxidative Addition,
the amino group can coordinate
to the Pd(II) center, stabilizing
the 14-electron intermediate.

[L-Pd(II)(Ar)(NR₂)]

 Deprotonation
 (-Base-H⁺X⁻)

 

Ar-NR₂

 Reductive
 Elimination

This coordination is weak (hemilabile),
allowing for displacement by the incoming amine.

Click to download full resolution via product page

Caption: Catalytic cycle for Buchwald-Hartwig amination highlighting the ligand's role.
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Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X). At this

stage, the bulky biaryl framework promotes the formation of the monoligated species

necessary for the reaction to proceed.

Stabilization of Pd(II): After oxidative addition, a Pd(II) intermediate, [L-Pd(II)(Ar)(X)], is

formed. This species can be electron-deficient. The N,N-dimethylamino group can coordinate

to the palladium center, forming a more stable five-membered palladacycle. This

intramolecular coordination stabilizes the complex.

Amine Coordination: For the reaction to proceed, the incoming amine (HNR₂) must

coordinate to the palladium. The Pd-N(dimethylamino) bond is sufficiently weak (hemilabile)

to be easily displaced by the substrate amine.[5]

Reductive Elimination: Following deprotonation of the coordinated amine by the base, the

resulting amido complex undergoes reductive elimination to form the desired C-N bond and

regenerate the L-Pd(0) catalyst. The steric bulk of the ligand is critical for promoting this final,

product-forming step.

This ability to dynamically coordinate and de-coordinate provides a low-energy pathway

through the catalytic cycle, avoiding potential catalyst decomposition pathways and increasing

overall efficiency.

Conclusion and Future Outlook
2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl represents a landmark achievement in

the rational design of ligands for cross-coupling catalysis. Its combination of steric bulk,

electron-richness, and a unique hemilabile coordinating group provides a highly active and

versatile catalytic system. It has found widespread use in academic and industrial settings,

particularly for the synthesis of pharmaceuticals and fine chemicals where the construction of

C-N bonds is paramount.[9]

The principles learned from the development of this and other Buchwald-type ligands continue

to inform the design of new catalytic systems.[2] Future research will likely focus on developing

even more active catalysts that can operate at lower loadings and milder conditions, as well as

expanding the scope of these reactions to even more challenging and diverse substrates. The

legacy of 2-(Diphenylphosphino)-2'-(N,N-dimethylamino)biphenyl is not just in the countless
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reactions it has enabled, but in the fundamental understanding of ligand design it has provided

to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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